2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol
Description
The compound 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol is a hydrazone derivative characterized by a brominated and methoxylated phenolic core linked to a substituted pyridine ring via a hydrazinylidene group. The trifluoromethyl and chloro groups on the pyridine ring enhance its electron-withdrawing properties, which may influence reactivity and binding affinity.
Properties
IUPAC Name |
2-bromo-6-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClF3N3O2/c1-24-9-2-7(12(23)10(15)4-9)5-21-22-13-11(16)3-8(6-20-13)14(17,18)19/h2-6,23H,1H3,(H,20,22)/b21-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGVLGXEGZSJX-IGCPIRJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)O)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol typically involves multiple steps, including halogenation, coupling reactions, and functional group modifications. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is prevalent in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone Derivatives
2-Bromo-4-Chloro-6-[(E)-(2-Chlorophenyl)Iminomethyl]Phenol ()
- Structure: Features a bromo-chloro-phenol core with an iminomethyl group linked to a 2-chlorophenyl ring.
- Synthesis: Prepared via Schiff base condensation of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol.
- Crystallography : Single-crystal X-ray analysis revealed a planar geometry with mean σ(C–C) = 0.005 Å and R factor = 0.032, indicating high structural precision .
General Hydrazone Trends
Hydrazones are valued for their stability and versatility in coordination chemistry. The target compound’s hydrazinylidene group likely enhances its ability to form stable complexes with transition metals compared to simpler Schiff bases like the above example.
Pyridine-Substituted Analogues
2-Bromomethyl-6-Chloro-4-Trifluoromethyl-Pyridine ()
- Structure : A pyridine derivative with bromomethyl, chloro, and trifluoromethyl substituents.
- Applications : Commonly used as an intermediate in agrochemical and pharmaceutical synthesis.
- Key Differences: Absence of the phenolic-hydrazone system limits its utility in applications requiring π-π stacking or phenolic hydroxyl interactions .
2-(3-Chlorophenyl)-4-Methylsulfanyl-6-[3-(Trifluoromethyl)Phenyl]Pyridine ()
- Structure : Pyridine core with methylsulfanyl, chlorophenyl, and trifluoromethylphenyl groups.
- Electronic Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait shared with the target compound.
- Key Differences : The methylsulfanyl group may confer distinct reactivity (e.g., susceptibility to oxidation) compared to the hydrazinylidene-methoxy system .
Chromene Derivatives ()
Compound 1E and 1L
- Structure: Amino-hydroxy-chromene derivatives with cyano and aryl substituents.
- Physicochemical Properties: Melting Point: 223–227°C (Compound 1E) vs. Spectroscopy: IR peaks for –NH₂ (3,464 cm⁻¹) and –CN (2,204 cm⁻¹) highlight functional group differences.
- Key Differences : Chromene cores lack the pyridine-hydrazone scaffold, suggesting divergent biological targets (e.g., kinase inhibition vs. antimicrobial activity) .
Biological Activity
The compound 2-bromo-6-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenol , with CAS number 477848-03-6 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molar mass of 424.6 g/mol . The structure includes a bromine atom, a trifluoromethyl group, and a hydrazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H10BrClF3N3O2 |
| Molar Mass | 424.6 g/mol |
| CAS Number | 477848-03-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and autoimmune processes. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological membranes. This property may allow the compound to act as an inhibitor of various enzymes, similar to other compounds containing hydrazine derivatives.
Biological Activity
Research indicates that compounds structurally related to This compound exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit moderate to significant antibacterial and antifungal properties. The hydrazine component may contribute to this activity by disrupting microbial cell walls or interfering with metabolic pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit myeloperoxidase (MPO), which plays a role in inflammatory responses. Inhibiting MPO can reduce oxidative stress and inflammation in various diseases, including cardiovascular disorders.
- Cytotoxic Effects : Some studies have reported that related compounds demonstrate cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several hydrazone derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with greater lipophilicity exhibited higher antibacterial activity, supporting the hypothesis that structural modifications can enhance biological efficacy.
Study 2: Enzyme Inhibition
In a preclinical evaluation, a derivative similar to the target compound was tested for its ability to inhibit MPO in lipopolysaccharide-stimulated human blood samples. The results showed robust inhibition, suggesting potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
